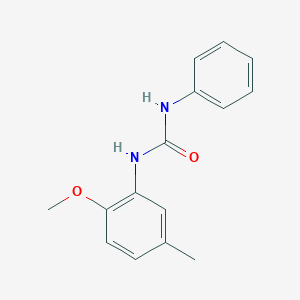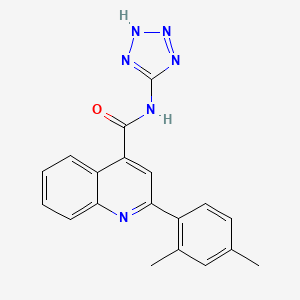![molecular formula C17H19FN2O2 B5730174 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea, commonly known as FMME, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
FMME works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes such as glucose metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, FMME has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
FMME has been shown to have various biochemical and physiological effects. These effects include inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. FMME has also been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FMME in lab experiments is that it has shown promising results in various scientific research applications. Another advantage is that it is relatively easy to synthesize. However, one limitation of using FMME in lab experiments is that it may have side effects that could affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for research on FMME. One direction is to study its potential use in treating other diseases such as diabetes and cardiovascular disease. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of FMME for various scientific research applications.
Conclusion:
In conclusion, FMME is a chemical compound that has shown promising results in various scientific research applications. It has been studied for its potential use in cancer research, neurology, and immunology. FMME works by inhibiting the activity of the enzyme GSK-3 and has various biochemical and physiological effects. While there are advantages to using FMME in lab experiments, there are also limitations and further research is needed to determine its optimal use.
Synthesemethoden
FMME can be synthesized by reacting 4-fluoro-α-bromoacetophenone with 2-methoxy-5-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylamine to form the final product, FMME.
Wissenschaftliche Forschungsanwendungen
FMME has been studied for its potential use in various scientific research applications. Some of the areas where FMME has shown promising results include cancer research, neurology, and immunology. FMME has been shown to inhibit the growth of cancer cells and has potential as a cancer treatment. In neurology, FMME has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, FMME has been studied for its potential use in treating autoimmune diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-3-8-16(22-2)15(11-12)20-17(21)19-10-9-13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQAUMBWWPNAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5730093.png)


![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)

![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)


![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)


![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)